![molecular formula C6H10O B3381424 Hex-5-yn-2-ol CAS No. 23470-12-4](/img/structure/B3381424.png)
Hex-5-yn-2-ol
Overview
Description
Hex-5-yn-2-ol is a chemical compound with the molecular formula C6H10O . It is used as a reactant in the preparation of star-shaped poly (?-caprolactone) .
Molecular Structure Analysis
The molecular structure of Hex-5-yn-2-ol consists of 6 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The InChI code for Hex-5-yn-2-ol is1S/C6H10O/c1-3-4-5-6(2)7/h1,6-7H,4-5H2,2H3
. Chemical Reactions Analysis
While specific chemical reactions involving Hex-5-yn-2-ol are not detailed in the search results, it is known to be used as a reactant in the preparation of star-shaped poly (?-caprolactone) .Physical And Chemical Properties Analysis
Hex-5-yn-2-ol has a molecular weight of 98.14 . It has a melting point of -34°C and a boiling point of 153.68°C . The density of Hex-5-yn-2-ol is 0.8990 and its refractive index is 1.4325 .Scientific Research Applications
- Star-Shaped Poly(ε-caprolactone) : Hex-5-yn-2-ol serves as a reactant in the preparation of star-shaped poly(ε-caprolactone) . These polymers exhibit interesting properties due to their unique architecture and have applications in drug delivery, tissue engineering, and coatings.
- Cinnoline-Fused Cyclic Enediyne : Researchers use hex-5-yn-2-ol in the synthesis of cinnoline-fused cyclic enediynes . These compounds are known for their potent antitumor activity and are investigated as potential chemotherapeutic agents.
- Hex-5-ynoic Acid Synthons : Hex-5-yn-2-ol derivatives, especially hex-5-ynoic acid, serve as synthons for biologically active metabolites derived from polyunsaturated fatty acids . These intermediates are valuable in drug discovery and natural product synthesis.
- Photo-reactive Clickable trans-Sterol Probe : Researchers have used hex-5-yn-2-ol as part of a clickable probe for studying sterol interactions in biological systems . This probe allows selective labeling and visualization of sterols in cells.
- Efavirenz Related Compound A : Hex-5-yn-2-ol derivatives are involved in the synthesis of this compound, which is related to the antiretroviral drug efavirenz . Understanding its structure and properties aids drug development.
- 4-Pentyn-1-ol : Hex-5-yn-2-ol is a precursor to 4-pentyn-1-ol, a versatile building block used in various organic syntheses . It participates in the construction of complex molecules.
Polymer Chemistry and Materials Science
Organic Synthesis
Bioorganic Chemistry
Chemical Biology and Click Chemistry
Medicinal Chemistry
Chemical Intermediates and Building Blocks
Safety and Hazards
properties
IUPAC Name |
hex-5-yn-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-4-5-6(2)7/h1,6-7H,4-5H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUOCMXBAJIQHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC#C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317881 | |
Record name | 5-Hexyn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hex-5-yn-2-ol | |
CAS RN |
23470-12-4 | |
Record name | 5-Hexyn-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23470-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hexyn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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